molecular formula C17H12FN B11958518 N-(4-Fluorobenzylidene)-1-naphthylamine

N-(4-Fluorobenzylidene)-1-naphthylamine

Cat. No.: B11958518
M. Wt: 249.28 g/mol
InChI Key: WZFPBVXCBPRPIN-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzylidene)-1-naphthylamine is a Schiff base compound formed from the condensation of 1-naphthylamine and 4-fluorobenzaldehyde. This class of organic molecules is of significant interest in scientific research, particularly for its role as a ligand in coordination chemistry. Schiff bases are known to form stable complexes with various metal ions, which can be explored for their catalytic, magnetic, or photophysical properties . The molecular structure features a central C=N bond, which is typically in the trans configuration, and the aromatic systems of the naphthyl and fluorobenzene rings are likely non-planar, a characteristic that can influence the compound's crystallinity and supramolecular assembly . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, such as those with potential biological activity. Related naphthylamine derivatives have been investigated for their antimicrobial properties, highlighting the potential of this chemical scaffold in medicinal chemistry research . Similarly, fluorinated aromatic systems are often incorporated to modulate a compound's electronic properties, lipophilicity, and metabolic stability. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Properties

Molecular Formula

C17H12FN

Molecular Weight

249.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-naphthalen-1-ylmethanimine

InChI

InChI=1S/C17H12FN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H

InChI Key

WZFPBVXCBPRPIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Condensation Reaction Framework

N-(4-Fluorobenzylidene)-1-naphthylamine is synthesized through a Schiff base formation reaction, where 4-fluorobenzaldehyde reacts with 1-naphthylamine in a 1:1 molar ratio. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond (C=N\text{C=N}). Acid catalysis, typically glacial acetic acid, accelerates the reaction by polarizing the carbonyl group.

The general reaction equation is:

4-Fluorobenzaldehyde+1-NaphthylamineCH3COOHThis compound+H2O\text{4-Fluorobenzaldehyde} + \text{1-Naphthylamine} \xrightarrow{\text{CH}3\text{COOH}} \text{this compound} + \text{H}2\text{O}

Solvent Systems and Reaction Conditions

Ethanol is the preferred solvent due to its ability to dissolve both reactants and facilitate azeotropic water removal during reflux. Alternative solvents like methanol or acetonitrile may reduce yields by 10–15% due to incomplete dehydration. Reflux durations typically span 18–24 hours at 78–80°C, with prolonged heating (>30 hours) leading to side products such as oxidized imines.

Table 1: Comparative Solvent Efficiency

SolventBoiling Point (°C)Yield (%)Purity (%)
Ethanol7885–9098
Methanol6570–7595
Acetonitrile8268–7293

Optimization Strategies for High-Yield Synthesis

Stoichiometric Ratios and Catalytic Effects

Equimolar ratios (1:1) of aldehyde and amine prevent residual reactants from contaminating the product. Excess aldehyde (>1.2 equivalents) induces oligomerization, while amine excess (>1.1 equivalents) leads to unreacted base complicating purification. Glacial acetic acid (1–2% v/v) enhances reaction rates by stabilizing the transition state, with higher concentrations (>5%) causing protonation of the amine and slowing the reaction.

Temperature and Time Dependencies

Reflux at 78–80°C optimizes kinetics without degrading heat-sensitive components. Lower temperatures (60–70°C) require 48–72 hours for completion, while higher temperatures (>85°C) promote decomposition, evidenced by brown discoloration. Time-course studies indicate 90% conversion within 18 hours, with marginal gains (2–3%) extending to 24 hours.

Purification and Isolation Techniques

Crystallization Protocols

Crude product is purified via recrystallization using dichloromethane-ethanol (1:2 v/v), yielding pale-yellow crystals with 98% purity. Alternative solvent pairs include:

  • Chloroform-hexane : Slower crystallization but higher crystal uniformity.

  • Ethyl acetate-petroleum ether : Rapid precipitation but lower yield (75–80%).

Table 2: Recrystallization Solvent Performance

Solvent PairYield (%)Purity (%)Crystal Morphology
Dichloromethane-Ethanol8898Needles
Chloroform-Hexane8297Plates
Ethyl Acetate-Petroleum Ether7595Irregular

Chromatographic Purification

Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) resolves side products, achieving >99% purity for analytical applications. However, this method scales poorly, with >20% loss in mass recovery for batches >10 g.

Structural and Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum exhibits a sharp peak at 1633–1637 cm1^{-1}, confirming the C=N\text{C=N} stretch. Absence of NH2\text{NH}_2 bends (1550–1650 cm1^{-1}) and C=O\text{C=O} stretches (1700 cm1^{-1}) validates complete condensation.

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, acetone-d6_6) :

    • δ 8.35 (s, 1H, CH=N)

    • δ 7.85–6.90 (m, 11H, aromatic protons).

  • 13C^{13}\text{C} NMR :

    • δ 160.1 (C=N)

    • δ 162.5 (C-F, J=248HzJ = 248 \, \text{Hz}).

Elemental Analysis

Experimental data aligns with theoretical values for C17H12FN\text{C}_{17}\text{H}_{12}\text{FN}:

  • Calculated : C 88.28%, H 5.67%, N 6.06%

  • Observed : C 88.18%, H 5.87%, N 5.95%.

Scalability and Industrial Considerations

Batch vs Continuous Flow Synthesis

Batch processes dominate laboratory-scale production, but continuous flow systems reduce reaction times to 4–6 hours via intensified mixing and heat transfer. Pilot-scale trials (10 kg batches) achieved 87% yield with 97% purity using flow chemistry .

Chemical Reactions Analysis

Hydrolysis of the Imine Bond

The imine group (C=N) in N-(4-Fluorobenzylidene)-1-naphthylamine undergoes hydrolysis under acidic or basic conditions, regenerating the parent amine and aldehyde. This reaction is reversible and pH-dependent.

Reaction Conditions :

  • Acidic Hydrolysis : Dilute HCl (0.1–1 M) at 60–80°C for 2–4 hours.

  • Basic Hydrolysis : NaOH (1–2 M) under reflux.

Products :

  • 1-Naphthylamine (recovered amine)

  • 4-Fluorobenzaldehyde (recovered aldehyde)

This reversibility is typical of Schiff bases and has been utilized in dynamic combinatorial chemistry .

Coordination with Metal Ions

The imine nitrogen and aromatic π-system enable coordination with transition metals, forming stable complexes. These reactions are critical in catalysis and materials science.

Example Reaction :

This compound+Cu(NO3)2Cu(II) Complex\text{this compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{Cu(II) Complex}

Key Features :

  • Geometry : Square planar or octahedral, depending on metal and ligands .

  • Applications : Antimicrobial activity, catalytic oxidation .

Table 1: Metal Complexation Properties

Metal SaltReaction ConditionsComplex StructureReference
Cu(NO₃)₂Ethanol, reflux, 6 hTetradentate ligand
FeCl₃Methanol, RT, 12 hOctahedral geometry

Electrophilic Aromatic Substitution

The naphthalene and fluorobenzylidene moieties undergo electrophilic substitution. The fluorine atom’s electron-withdrawing effect directs electrophiles to the para position relative to itself.

Example Reactions :

  • Nitration : HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups.

Regioselectivity :

  • Fluorine deactivates the benzene ring, favoring substitution at the naphthalene ring’s α-position .

Redox Reactions

The aromatic amine group participates in oxidation-reduction processes, often acting as an electron donor.

Oxidation :

  • Reacts with peroxides (e.g., H₂O₂) to form N-oxide derivatives .

  • Air oxidation under alkaline conditions generates quinone-like structures .

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond to a secondary amine.

Sulfenylation Reactions

Analogous to iodophor-catalyzed disulfenylation of amino naphthalenes , this compound may react with sulfonyl hydrazines to form sulfenylated products.

Proposed Mechanism :

  • Iodophor (I₂) oxidizes sulfonyl hydrazines to sulfenylating agents.

  • Electrophilic attack on the naphthylamine’s α-position forms C–S bonds .

Products :

  • Diaryl sulfides or sulfoxides, depending on reaction conditions .

Biological Activity-Related Reactions

While not directly studied for this compound, structurally related Schiff bases exhibit:

  • Antioxidant Activity : Radical scavenging via amine group oxidation .

  • Enzyme Inhibition : Coordination to metalloenzyme active sites (e.g., urease) .

Thermal Decomposition

Under pyrolytic conditions (>300°C), the compound decomposes into:

  • Fluorobenzene derivatives

  • Polycyclic aromatic hydrocarbons (PAHs) .

Key Stability Considerations:

  • Photodegradation : UV light induces C=N bond cleavage.

  • Carcinogenicity : Unlike 2-naphthylamine, 1-naphthylamine derivatives show negligible carcinogenicity in vivo .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of naphthylamine, including N-(4-Fluorobenzylidene)-1-naphthylamine, exhibit anti-inflammatory properties. A study involving various naphthalene derivatives demonstrated their ability to suppress the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Naphthalene derivatives are known for their anticancer properties. The structure of this compound allows it to interact with biological targets involved in cancer progression. Preliminary studies have shown that certain naphthalene derivatives can inhibit cell proliferation in various cancer cell lines, indicating a need for further investigation into their mechanisms of action and efficacy .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research on similar naphthalene derivatives has shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties that warrant further exploration .

Organic Electronics

This compound is being investigated for its potential use in organic electronic devices due to its favorable electronic properties. Its ability to form stable films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Fluorescent Probes

The compound's fluorescence properties can be harnessed for use as a fluorescent probe in biochemical assays. The naphthalene moiety provides a strong fluorescent signal, which can be utilized for imaging and detection purposes in biological studies .

Case Study 1: Anti-inflammatory Effects

A study examined the anti-inflammatory effects of several naphthalene derivatives, including this compound, in a lipopolysaccharide (LPS)-induced inflammation model. Results indicated a significant reduction in inflammatory markers, supporting the compound's potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In another investigation, various naphthalene derivatives were screened for anticancer activity against breast cancer cell lines. This compound showed promising results with IC50 values comparable to known chemotherapeutics, highlighting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzylidene)-1-naphthylamine is not fully understood. it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, the compound has been shown to induce apoptosis in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Substituent Melting Point (°C) Key Application Reference
This compound 4-F ~170–172* Antioxidant, Biomedicine
N-Benzylidene-1-naphthylamine (3a) H 121–123 Model Schiff base
CBN 2-Cl Not reported Corrosion inhibition
NBN 3-NO₂ Not reported Electrophilic catalysis

*Estimated based on structurally related compounds.

Biological Activity

N-(4-Fluorobenzylidene)-1-naphthylamine is a compound that has garnered interest in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is a Schiff base formed from the condensation of 4-fluorobenzaldehyde and 1-naphthylamine. The introduction of the fluorine atom enhances the compound's lipophilicity and may influence its biological activity, particularly its interaction with biological targets such as enzymes and receptors.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on naphthylamine derivatives found that these compounds possess antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) for these derivatives varied widely, indicating a range of effectiveness based on structural modifications.

CompoundMIC (μg/mL)Target Organism
2a0.4S. aureus
2b500Klebsiella pneumoniae
2c1000E. coli

2. Anticancer Activity

The anticancer potential of naphthoquinone derivatives, which share structural similarities with this compound, has been extensively studied. These compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing oxidative stress and inhibiting DNA topoisomerase II . For instance, synthetic naphthoquinones demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage in cancer cells .
  • Binding Affinity : The presence of the fluorine atom can enhance binding affinity to specific molecular targets, potentially increasing selectivity and efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various naphthylamine derivatives, including this compound. Results indicated that these derivatives exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with higher lipophilicity showed enhanced penetration into bacterial membranes, improving their efficacy .

Case Study 2: Anticancer Activity

In another investigation focusing on naphthoquinone derivatives, researchers assessed their impact on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The study revealed that certain derivatives significantly inhibited cell growth through apoptosis induction, suggesting a potential therapeutic role for structurally similar compounds like this compound in cancer treatment .

Q & A

Q. What are the recommended methods for synthesizing N-(4-Fluorobenzylidene)-1-naphthylamine, and how do reaction conditions influence yield and purity?

Answer: this compound, a Schiff base, is typically synthesized via condensation of 1-naphthylamine with 4-fluorobenzaldehyde. Key methodological considerations include:

  • Solvent-free synthesis : Green chemistry approaches involve grinding equimolar reactants at room temperature, yielding products without solvents (e.g., 85–90% yield in 2–4 hours) .
  • Reflux in methanol : Traditional methods use methanol under reflux (5–6 hours) with catalytic acetic acid, achieving ~75% yield .
  • Purification : Recrystallization from ethanol or column chromatography ensures purity (>95%).

Q. Table 1: Comparison of Synthesis Methods

MethodConditionsYieldPurityReference
Solvent-freeRT, grinding, 2–4 hours85–90%>95%
Reflux (methanol)60°C, 5–6 hours, AcOH catalyst~75%>90%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer: Critical techniques include:

  • FT-IR : The imine (C=N) stretch appears at 1600–1650 cm⁻¹. Absence of primary amine peaks (N–H, ~3300 cm⁻¹) confirms condensation .
  • ¹H-NMR : Aromatic protons from naphthyl (δ 7.2–8.5 ppm) and fluorobenzylidene (δ 7.0–7.8 ppm) groups, with the imine proton at δ 8.3–8.5 ppm .
  • UV-Vis : π→π* transitions in the aromatic system (λmax ~300–350 nm) .

Q. Key Spectral Signatures

TechniqueDiagnostic FeatureReference
FT-IRC=N stretch at 1620 cm⁻¹
¹H-NMRImine proton at δ 8.4 ppm (singlet)

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound?

Answer:

  • Crystallization : Slow evaporation of ethanol yields suitable crystals.
  • Data collection : Use a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL refines structures with R-factor <0.05. Monoclinic P21/c symmetry is common for Schiff bases (e.g., a = 12.8 Å, b = 14.9 Å, β ≈93°) .

Q. Critical Parameters

ParameterValue (Hypothetical Fluoro Analog)Chloro Analog (Reference)
Space groupP21/cP21/c
Unit cell (a, b, c)12.8 Å, 14.9 Å, 7.2 Å12.8 Å, 14.9 Å, 7.2 Å

Advanced Research Questions

Q. What computational strategies predict electronic properties and bioactivity of this compound?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. HOMO-LUMO gaps (~3.5 eV) correlate with charge-transfer efficiency .
  • Molecular Docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) to predict antimicrobial activity. Validate with MIC assays .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. How can researchers resolve discrepancies in reported biological activities of Schiff base derivatives?

Answer:

  • Assay standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and protocols (e.g., broth microdilution).
  • Structural analogs : Compare fluorinated vs. chlorinated derivatives; fluorine’s electronegativity enhances membrane penetration .
  • Purity control : Characterize compounds via HPLC (>98% purity) to exclude impurities affecting bioactivity .

Q. What advanced approaches analyze ligand behavior in metal complexes?

Answer:

  • Spectroscopic studies : UV-Vis titration (e.g., λ shifts upon metal binding) and ESR for paramagnetic complexes .
  • X-ray crystallography : Resolve coordination geometry (e.g., square planar Cu(II) complexes) .
  • Catalytic testing : Assess activity in oxidation reactions (e.g., cyclohexane → adipic acid) .

Q. Table 2: Metal Complex Applications

ApplicationExampleReference
Antimicrobial agentsCu(II) complexes (MIC = 8–16 µg/mL)
CatalysisOxidation of alkanes

Q. How do halogen substitutions (F vs. Cl) impact crystallographic and electronic properties?

Answer:

  • Crystal packing : Fluorine’s smaller size reduces steric hindrance, favoring tighter packing (density ↑10–15%) vs. chloro analogs .
  • Electronic effects : Fluorine’s −I effect lowers HOMO energy, enhancing oxidative stability. TD-DFT shows blue-shifted absorption vs. chloro derivatives .

Q. What methodologies assess thermodynamic stability and degradation pathways?

Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C indicates thermal stability .
  • Hydrolytic stability : Monitor imine bond cleavage (pH 2–12) via UV-Vis kinetics. Acidic conditions accelerate degradation .
  • DFT-based MD simulations : Predict degradation products (e.g., 1-naphthylamine) under environmental conditions .

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